molecular formula C5H9N3O2 B15218385 (R)-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

(R)-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B15218385
M. Wt: 143.14 g/mol
InChI Key: WTOIKBZVZXPOIR-GSVOUGTGSA-N
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Description

®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems .

Medicine

It may be used in the development of drugs targeting specific enzymes or receptors involved in various diseases .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as polymer science and materials engineering .

Mechanism of Action

The mechanism of action of ®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and pyrimidine-based molecules, such as:

Uniqueness

®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a tetrahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

(6R)-2-amino-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H9N3O2/c6-5-7-2-1-3(8-5)4(9)10/h3H,1-2H2,(H,9,10)(H3,6,7,8)/t3-/m1/s1

InChI Key

WTOIKBZVZXPOIR-GSVOUGTGSA-N

Isomeric SMILES

C1CN=C(N[C@H]1C(=O)O)N

Canonical SMILES

C1CN=C(NC1C(=O)O)N

Origin of Product

United States

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